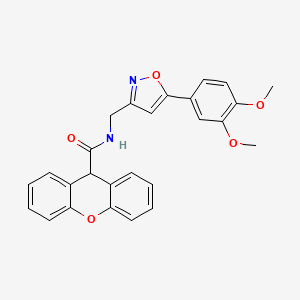
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is related . It has a molecular weight of 270.72 . Another related compound is “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide” with CAS No. 953232-70-7.
Molecular Structure Analysis
The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.
Physical And Chemical Properties Analysis
The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.
Scientific Research Applications
Synthesis and Potential Antitumor Activity
Research has indicated the synthesis and potential antitumor activity of compounds with structural similarities to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide. For example, studies on antitumor imidazotetrazines have shown that certain compounds within this class exhibit curative activity against leukemia, suggesting that similar structural components in this compound could offer antitumor properties (Stevens et al., 1984).
Anti-Inflammatory and Analgesic Properties
Compounds featuring the 3,4-dimethoxyphenyl group have been synthesized and evaluated for their anti-inflammatory and analgesic properties, which might suggest potential applications for this compound in this area (El‐Hawash & El-Mallah, 1998).
Synthesis and Drug Design
The structural motif of 3,4-dimethoxyphenyl is commonly involved in the synthesis of novel compounds with potential pharmacological activities. Research on various derivatives, including those with xanthene and isoxazole components, highlights the versatility of these groups in drug design and development, potentially offering routes to discover new therapeutic agents with specific biochemical targets (Prabhuswamy et al., 2016).
Material Science and Polymer Research
Additionally, the xanthene component is significant in the field of material science, particularly in the development of new polyamides with unique properties such as optical transparency and solubility in organic solvents. This suggests potential applications in creating advanced materials for various industrial and technological uses (Guo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-30-22-12-11-16(13-24(22)31-2)23-14-17(28-33-23)15-27-26(29)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUMOMCDXBTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

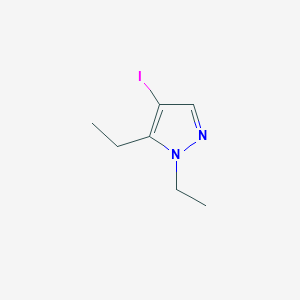
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)


![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
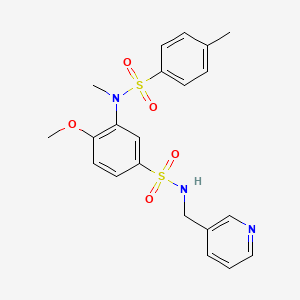
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
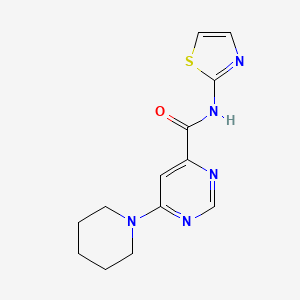
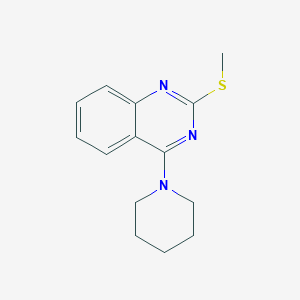
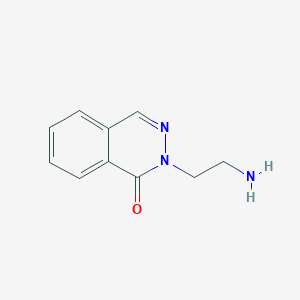
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)